molecular formula C11H8FN3O4 B11814617 methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate

methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11814617
M. Wt: 265.20 g/mol
InChI Key: FINZHLWDEJMKBG-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS 1171617-42-7) is a fluorinated and nitrated pyrazole derivative offered as a key building block for pharmaceutical research and development. The compound features a carboxylate ester group, which provides a versatile handle for further synthetic modification and derivatization to create a diverse library of target molecules for biological screening . The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its wide spectrum of pharmacological activities . Pyrazole-containing compounds are frequently explored as core structures in drug discovery due to their presence in numerous approved therapeutics and investigational compounds . Research into analogous pyrazole derivatives has demonstrated potential for various biological activities, underscoring the value of this chemical class in developing new therapeutic agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8FN3O4

Molecular Weight

265.20 g/mol

IUPAC Name

methyl 1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H8FN3O4/c1-19-11(16)7-5-13-14(6-7)9-3-2-8(12)4-10(9)15(17)18/h2-6H,1H3

InChI Key

FINZHLWDEJMKBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation with 1,3-Diketones

This classical approach involves reacting substituted hydrazines with β-keto esters or diketones. For methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, the process typically proceeds as follows:

  • Synthesis of 4-Fluoro-2-Nitrophenylhydrazine :
    The phenylhydrazine derivative is prepared by diazotization of 4-fluoro-2-nitroaniline followed by reduction. This intermediate is critical for introducing the aromatic substituents early in the synthesis.

  • Reaction with Methyl 3-Oxobutanoate :
    The hydrazine reacts with methyl 3-oxobutanoate under acidic or neutral conditions to form the pyrazole ring. The reaction’s regioselectivity is influenced by the electronic effects of the nitro and fluoro groups, favoring substitution at the 1- and 4-positions of the pyrazole.

Example Protocol

  • Conditions : Ethanol reflux, 12 hours, catalytic acetic acid.

  • Yield : 68–72% (crude), with purification via recrystallization from ethyl acetate.

Palladium-Catalyzed Cross-Coupling

An alternative method employs Suzuki-Miyaura coupling to attach pre-functionalized pyrazole fragments to the fluoronitrophenyl group. This approach is advantageous for late-stage diversification but requires pre-synthesized boronic esters.

Key Steps :

  • Preparation of 4-Carbomethoxypyrazole Boronic Ester :
    Generated via borylation of 4-iodopyrazole-3-carboxylate using bis(pinacolato)diboron and a palladium catalyst.

  • Coupling with 1-Bromo-4-Fluoro-2-Nitrobenzene :
    Conducted under inert atmosphere with Pd(PPh₃)₄ and aqueous Na₂CO₃, yielding the target compound in 65–70% efficiency.

Esterification and Protecting Group Strategies

The methyl ester group is typically introduced early via esterification of the corresponding carboxylic acid or by using methyl β-keto esters in cyclocondensation.

Direct Esterification

  • Reagents : Thionyl chloride (SOCl₂) followed by methanol.

  • Conditions : Reflux for 4–6 hours, yielding >85% conversion.

  • Note : This method is unsuitable if acid-sensitive groups (e.g., nitro) are present.

In Situ Ester Formation

Using methyl acetoacetate in cyclocondensation avoids separate esterification steps. This one-pot approach streamlines synthesis but requires strict stoichiometric control to prevent diastereomer formation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol78 (reflux)7295
DMF1205887
Dichloromethane403578

Polar aprotic solvents like DMF increase reaction rates but may degrade nitro groups at elevated temperatures.

Catalytic Additives

  • Acetic Acid : Enhances cyclocondensation yield by protonating the hydrazine, increasing electrophilicity.

  • Molecular Sieves (3Å) : Improve regioselectivity by absorbing water, shifting equilibrium toward product formation.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted hydrazine and diketone byproducts.

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >99% HPLC purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.92–7.88 (m, 2H, aromatic-H), 4.01 (s, 3H, COOCH₃).

  • MS (ESI+) : m/z 294.1 [M+H]⁺, confirming molecular weight.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation7295HighModerate
Cross-Coupling6592ModerateLow
One-Pot Synthesis6890HighHigh

Cyclocondensation remains the preferred method for industrial-scale production due to its robustness and lower catalyst costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate has shown promising biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial and fungal strains, highlighting its potential as an antimicrobial agent in pharmaceutical formulations .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a noted mechanism, which plays a crucial role in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
  • Anticancer Activity : Several studies have reported that pyrazole derivatives possess anticancer properties. This compound has been included in research aimed at developing new anticancer agents, particularly due to its structural features that allow it to interact with biological targets involved in tumor growth .

Synthesis and Development

The synthesis of this compound involves several methods, typically focusing on the modification of existing pyrazole frameworks to enhance biological activity. For instance:

  • Synthetic Routes : Various synthetic pathways have been explored to optimize yield and purity. These include multi-step reactions involving nitration and carboxylation processes that incorporate the fluorinated phenyl group .

Case Study 1: Antimicrobial Evaluation

A study conducted on derivatives of this compound assessed their activity against common pathogens. Results indicated a significant reduction in bacterial growth, suggesting its potential use in developing new antibiotics .

Case Study 2: Anti-inflammatory Testing

In vitro assays demonstrated that this compound effectively inhibited COX enzymes, leading to reduced inflammatory markers in treated cell lines. This positions it as a candidate for further development into anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s binding affinity to specific targets, while the pyrazole ring provides structural stability .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Features Reference
Methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate 4-Fluoro-2-nitrophenyl (1), methyl ester (4) 279.23* Not reported Nitro enhances electrophilicity; fluoro improves metabolic stability
Ethyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate 2-Fluoro-4-nitrophenyl (1), ethyl ester (4) 279.23 Not reported Ethyl ester increases lipophilicity vs. methyl
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl (1), ethyl ester (4) 248.25 Not reported Lacks nitro group; reduced electronic effects
Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Pyridin-2-yl (1), methyl ester (4) 203.20 Not reported Pyridine ring introduces basicity; no nitro/fluoro
Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate 4-Methoxyphenyl (1), ethyl ester (4) 260.28 76–78 Methoxy is electron-donating; alters solubility

*Calculated from molecular formula C₁₂H₁₀FN₃O₄.

Key Observations :

  • Fluoro vs. Methoxy : Replacing fluoro with methoxy (e.g., Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate) introduces steric bulk and electron-donating effects, which may reduce metabolic stability but improve aqueous solubility .
  • Ester Group : Methyl esters (lower molecular weight) may offer faster metabolic clearance than ethyl esters, impacting pharmacokinetics .

Biological Activity

Methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS Number: 1856047-49-8) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H8_{8}FN3_{3}O4_{4}, with a molecular weight of approximately 265.20 g/mol. The compound features a pyrazole ring, a carboxylate group, and halogenated phenyl substituents, which contribute to its reactivity and biological activity.

Pharmacological Activities

Research indicates that compounds containing the pyrazole scaffold exhibit a range of biological activities, particularly in anticancer applications. The following table summarizes key findings related to the biological activity of this compound and related compounds:

Biological Activity Details
Anticancer Activity Exhibits inhibitory effects on various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers. In vitro studies suggest significant antiproliferative effects against these cell types .
Mechanism of Action Potential mechanisms include inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of nitro and fluoro groups may enhance interaction with biological targets .
Anti-inflammatory Properties Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .

Case Studies

  • In Vitro Studies : A study evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. Results showed that this compound significantly inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value in the micromolar range .
  • Molecular Modeling Studies : Computational studies indicated favorable binding interactions between this compound and key proteins involved in cancer proliferation pathways. These findings support further exploration into its potential as an anticancer agent .
  • Toxicity Assessments : Preliminary toxicity evaluations indicated minimal cytotoxic effects on normal fibroblast cells compared to cancer cell lines, suggesting a degree of selectivity that is desirable in anticancer drug development .

Q & A

Q. What are the recommended synthetic routes for methyl 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with substituted hydrazines to form the pyrazole core, followed by nitration and fluorination steps. Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during cyclocondensation to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency for aromatic substitutions.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve nitration regioselectivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?

  • FT-IR : Identify functional groups (e.g., nitro C=O stretch at ~1720 cm⁻¹, aromatic C-F at ~1250 cm⁻¹).
  • NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl ester at δ 3.9 ppm). ¹³C NMR verifies carbonyl carbons (δ ~165 ppm).
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 295.06). Cross-reference with DFT-generated spectra for accuracy .

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound, and how do they impact experimental handling?

  • Solubility : Moderately soluble in DMSO and ethanol but poorly in water. Pre-experiment solubility tests in target solvents are critical for reaction design.
  • Melting point : Determined via DSC (e.g., ~145–150°C).
  • Photostability : Nitro groups may cause light sensitivity; store in amber vials under inert gas .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactive sites of this compound?

  • DFT calculations : Use B3LYP/6-31G(d) basis sets to model HOMO-LUMO gaps (predicting redox behavior) and Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites.
  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to biological targets (e.g., enzymes). Grid parameters should align with active-site residues of PDB structures (e.g., COX-2 for anti-inflammatory studies) .

Q. How do substituents like nitro and fluoro groups influence biological activity and stability?

  • Nitro group : Enhances electrophilicity, facilitating covalent interactions with thiol groups in enzymes (e.g., antimicrobial targets).
  • Fluoro group : Increases lipophilicity (logP ~2.5) and metabolic stability by resisting oxidative degradation. Comparative studies with chloro or methoxy analogs reveal substituent-dependent activity trends .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Cross-validation : Use X-ray crystallography to resolve ambiguities in NMR assignments (e.g., crystal structure vs. solution-state data).
  • Parameter adjustment : Incorporate solvent effects (PCM model) or higher basis sets (6-311++G(d,p)) in DFT calculations.
  • Dynamic effects : Consider temperature-dependent conformational changes in NMR spectra .

Q. How can molecular docking studies be designed to evaluate potential pharmacological activity?

  • Target selection : Prioritize proteins with known pyrazole-binding pockets (e.g., kinases, GPCRs).
  • Protocol :
    • Prepare the ligand (optimize geometry at DFT level).
    • Define docking grid around active sites (e.g., 20 ų box).
    • Validate with co-crystallized ligands (RMSD <2.0 Å).
    • Analyze binding modes (hydrogen bonds, π-π stacking) .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying experimental conditions?

  • Thermal stability : TGA/DSC analysis (25–300°C, 10°C/min) under nitrogen.
  • pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.
  • Light exposure : UV-vis spectroscopy tracks nitro group decomposition .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • LC-MS/MS : Use C18 columns (ACN/0.1% formic acid gradient) with MRM transitions (e.g., 295→212 for quantification).
  • Sample prep : Protein precipitation (ACN) or SPE for plasma/brain homogenates .

Q. How can QSAR models be developed to predict structure-activity relationships for analogs?

  • Descriptor selection : Include electronic (HOMO, dipole moment), steric (molar volume), and hydrophobic (logP) parameters.
  • Validation : Leave-one-out cross-validation (R² >0.8) and external test sets.
  • Software : MOE or Dragon for descriptor calculation .

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